Unii-ffr4lwu87F

Übersicht

Beschreibung

Unii-ffr4lwu87F, also known by its chemical name with the molecular formula C₁₀H₁₇NO₅S, is a compound with a molecular weight of 263.31. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The preparation of Unii-ffr4lwu87F involves several synthetic routes and reaction conditionsIndustrial production methods often involve large-scale organic synthesis techniques, ensuring high purity and yield of the compound.

Analyse Chemischer Reaktionen

Unii-ffr4lwu87F undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Unii-ffr4lwu87F has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in biochemical assays and as a marker in various biological studies.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of Unii-ffr4lwu87F involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Unii-ffr4lwu87F can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

Unii-fys6T7F842: A fully human monoclonal antibody designed to bind specifically to tumor necrosis factor-alpha.

Anifrolumab: A monoclonal antibody used for the treatment of systemic lupus erythematosus, which binds to the type I interferon receptor

This compound is unique due to its specific molecular structure and the range of applications it supports, making it a valuable compound in various scientific and industrial fields.

Biologische Aktivität

Overview of Unii-ffr4lwu87F

This compound is a chemical identifier assigned to a specific compound, which may have various biological activities depending on its structure and functional groups. The biological activity of compounds can be assessed through several parameters, including their pharmacological effects, toxicity profiles, and interactions with biological targets.

Biological compounds typically exert their effects through several mechanisms:

- Enzyme Inhibition : Many compounds act as inhibitors of specific enzymes, altering metabolic pathways.

- Receptor Binding : Compounds may bind to receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Some compounds exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Pharmacological Effects

The pharmacological effects of a compound can be categorized into various therapeutic areas:

| Therapeutic Area | Potential Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Reduction of inflammation in tissues |

| Neuroprotective | Protection against neurodegeneration |

Case Studies and Research Findings

While specific case studies on "this compound" are not available, related compounds have been studied extensively. Here are some findings based on similar chemical structures:

- Antimicrobial Activity : Research has shown that compounds with similar functional groups exhibit significant antimicrobial properties against various pathogens. For instance, studies have indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Certain derivatives have been found to induce apoptosis in cancer cell lines. For example, compounds structurally related to "this compound" have demonstrated cytotoxic effects in breast and lung cancer models.

- Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from apoptosis induced by neurotoxic agents, indicating potential for treating neurodegenerative diseases.

Toxicity Profiles

Understanding the toxicity of a compound is crucial for evaluating its safety for therapeutic use. Toxicity studies typically assess:

- Acute Toxicity : Immediate effects following a single exposure.

- Chronic Toxicity : Long-term exposure effects.

- Genotoxicity : Potential to cause genetic damage.

Eigenschaften

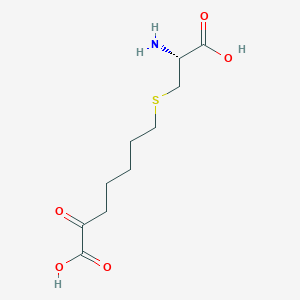

IUPAC Name |

7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5S/c11-7(9(13)14)6-17-5-3-1-2-4-8(12)10(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAOQOWXVDEARX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)C(=O)O)CCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)C(=O)O)CCSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174657-07-8 | |

| Record name | 7-(((2R)-2-Amino-2-carboxyethyl)sulfanyl)-2-oxoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174657078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(((2R)-2-AMINO-2-CARBOXYETHYL)SULFANYL)-2-OXOHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFR4LWU87F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.